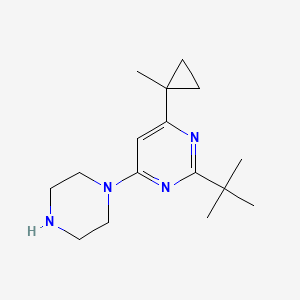

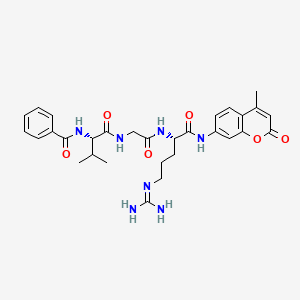

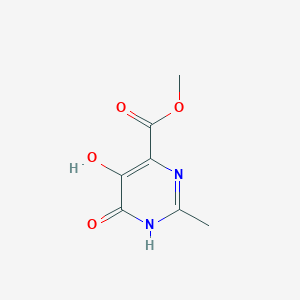

![molecular formula C8H9N3 B3030260 Imidazo[1,5-a]pyridin-1-ylmethanamine CAS No. 885276-68-6](/img/structure/B3030260.png)

Imidazo[1,5-a]pyridin-1-ylmethanamine

Übersicht

Beschreibung

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is a stable scaffold, widely used for the development of emissive compounds in many application fields such as optoelectronics, coordination chemistry, sensors, and chemical biology .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . There are also radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine is known for its compact shape along with remarkable photophysical properties, making them suitable candidates as cell membrane probes . Their interaction with liposomes as artificial membrane model was tested showing a successful intercalation of the probes in the lipid bilayer .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazo[1,5-a]pyridin-1-ylmethanamine and its derivatives demonstrate a wide range of applications in medicinal chemistry. Key areas include the development of anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. These scaffolds are found in various marketed preparations, highlighting their significance in drug development (Deep et al., 2016).

Synthesis and Chemical Properties

This compound's synthesis has been explored through methods like CBr4 mediated [4 + 1] dehydrocyclization, offering advantages such as wide substrate scope and functional group tolerance under mild reaction conditions (Wang et al., 2021). Furthermore, its use as a versatile architecture for stable N-heterocyclic carbenes, providing a foundation for synthesizing and characterizing various compounds, has been demonstrated (Alcarazo et al., 2005).

Applications in Antitumor Therapy

Research has compiled results on the anticancer activities of imidazo[1,2-a]pyridine systems, highlighting their role as inhibitors of CDK, VEGFR, PI3K, EGFR, RGGT, etc., and their effectiveness against various tumor cell lines. These studies emphasize the potential of these compounds as novel anticancer agents (Goel et al., 2016).

Recent Synthetic Methodologies

Recent advancements in the synthesis of imidazo[1,5-a]pyridines have been significant, involving methods such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for convenient access to imidazo[1,5-a]pyridine from readily available materials (Reddy et al., 2022).

Photophysical Investigation

The imidazo[1,5-a]pyridine scaffold has been utilized for developing fluorescent probes due to its stable structure and remarkable photophysical properties. These compounds have potential applications in studying membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Imidazo[1,5-a]pyridine has gained increased attention during the last decades as a versatile moiety able to fulfill different requirements such as a compact shape, emissive properties, and photo/thermal stability . The results reported encourage further investigations on the use of imidazo[1,5-a]pyridine scaffold as fluorescent membrane probes . Also, there is a renaissance era of TB drug discovery research involving imidazo[1,2-a]pyridine .

Eigenschaften

IUPAC Name |

imidazo[1,5-a]pyridin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMKFQNEDVUKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670237 | |

| Record name | 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885276-68-6 | |

| Record name | 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

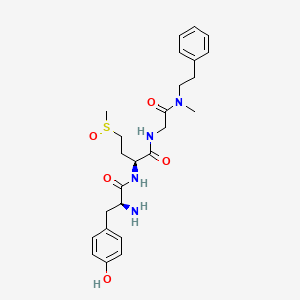

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)

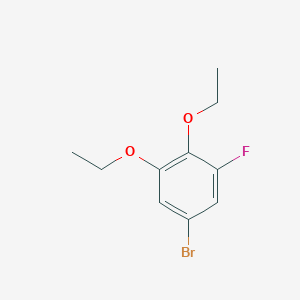

![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3030192.png)

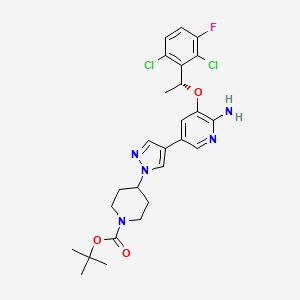

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)